molecular formula C11H20O3 B1609899 Ethyl 7-methyl-3-oxooctanoate CAS No. 84389-67-3

Ethyl 7-methyl-3-oxooctanoate

Cat. No.: B1609899
CAS No.: 84389-67-3
M. Wt: 200.27 g/mol
InChI Key: GZUWNFIBFADJNF-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-3-oxooctanoate is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 7-methyl-3-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-4-14-11(13)8-10(12)7-5-6-9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUWNFIBFADJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445353
Record name ETHYL 7-METHYL-3-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84389-67-3
Record name ETHYL 7-METHYL-3-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of Meldrum's Acid (2.0 g, 13.9 mmol) in 100 mL of CH2Cl2, hexanoic acid (1.61 g, 13.9 mmol) was added followed by DMAP (3.39 g, 27.8 mmol) and finally DCC (2.86 g, 13.9 mmol). The reaction stirred overnight at room temperature. The mixture was then filtered and the filtrate washed with 1M HCl, H2O and Brine. The organics were then dried over sodium sulfate, filtered and concentrated to a yellow oil. The material was then dissolved in 100 mL of EtOH and refluxed overnight. The reaction mixture was concentrated to yield 2.58 g (99%) of a clear oil. No purification performed: 1H NMR (CDCl3, 400 MHz) δ 4.22–4.12 (q, 2H, J=7.07), 3.40 (s, 2H), 2.56–2.44 (t, 2H, J=7.42), 1.69–1.43 (m, 3H), 1.30–1.21 (t, 3H, J=7.07), 1.19–1.09 (m, 2H), 0.89–0.81 (d, 6H, J=6.55).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.86 g
Type
reactant
Reaction Step Two
Name
Quantity
3.39 g
Type
catalyst
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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